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Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on confirming the blockade of the Cholecystokinin

1 (CCK1) receptor by the selective antagonist, JNJ-17156516.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-17156516 and what is its primary mechanism of action?

A1: JNJ-17156516 is a potent and selective, non-peptide antagonist of the Cholecystokinin 1

(CCK1) receptor.[1] Its primary mechanism of action is to competitively block the binding of the

endogenous ligand, cholecystokinin (CCK), to the CCK1 receptor, thereby inhibiting its

downstream signaling pathways.[1]

Q2: What are the key in vitro assays to confirm CCK1 receptor blockade by JNJ-17156516?

A2: The two primary in vitro assays for validating CCK1 receptor blockade are:

Receptor Binding Assays: These assays directly measure the ability of JNJ-17156516 to

displace a radiolabeled ligand from the CCK1 receptor to determine its binding affinity (Ki or

pKi).[1]

Functional Assays: These assays measure the cellular or tissue response following receptor

activation by an agonist in the presence and absence of JNJ-17156516. For the Gq-coupled
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CCK1 receptor, common functional assays include calcium mobilization assays and isolated

tissue contraction assays (e.g., guinea pig gallbladder).[1][2][3]

Q3: What are suitable positive and negative controls for experiments with JNJ-17156516?

A3:

Positive Controls:

Agonist: Cholecystokinin octapeptide (CCK-8s) is the most common and potent

endogenous agonist for the CCK1 receptor and should be used to stimulate the receptor

in functional assays.[4][5]

Reference Antagonist: A well-characterized CCK1 receptor antagonist, such as

Devazepide or Loxiglumide, can be used as a positive control for inhibition.[6][7]

Negative Controls:

Vehicle Control: The solvent used to dissolve JNJ-17156516 (e.g., DMSO) should be

tested alone to ensure it does not affect the assay.

Inactive Cell Line: Use a cell line that does not express the CCK1 receptor to test for off-

target effects.

CCK2 Receptor Agonist/Antagonist: To demonstrate selectivity, a CCK2 receptor-selective

agonist or antagonist can be used. JNJ-17156516 should not show significant activity at

the CCK2 receptor.[1]

Q4: How can I confirm the in vivo activity of JNJ-17156516?

A4: In vivo blockade of the CCK1 receptor by JNJ-17156516 can be confirmed by its ability to

inhibit physiological responses mediated by CCK. For example, it has been shown to produce

a dose-related decrease in the number of duodenal contractions evoked by infusion of CCK-8S

in anesthetized rats.[1] Another in vivo model involves inducing pancreatitis through bile duct

ligation in rats, where JNJ-17156516 has been shown to dose-dependently suppress the

elevation of plasma amylase and lipase activity.[5]
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Issue Possible Cause(s) Troubleshooting Step(s)

No or low inhibitory activity of

JNJ-17156516 in a functional

assay.

1. Compound Degradation:

Improper storage or handling.

2. Low Compound Potency:

Concentration range tested is

too low. 3. Poor Solubility:

Compound precipitated out of

the assay buffer. 4. Suboptimal

Assay Conditions: Cell density,

agonist concentration, or

incubation times may not be

ideal. 5. Incorrect Receptor

Subtype: The cell line may not

be expressing the CCK1

receptor.

1. Use a fresh stock of JNJ-

17156516. Confirm proper

storage conditions. 2. Test a

wider range of concentrations.

3. Check for precipitation. If

necessary, sonicate or gently

warm the solution. Ensure the

final vehicle concentration is

within the tolerated range for

your assay. 4. Optimize the

assay by titrating cell number,

using an EC80 concentration

of the agonist (CCK-8s), and

varying the pre-incubation time

with the antagonist. 5. Confirm

CCK1 receptor expression in

your cell line using methods

like RT-PCR or a specific

antibody.

High background signal or

"inhibitory" effect of the vehicle

control.

1. High Vehicle Concentration:

The concentration of the

solvent (e.g., DMSO) may be

toxic to the cells. 2.

Contaminated Reagents:

Buffers or other reagents may

be contaminated.

1. Keep the final DMSO

concentration low (typically

below 0.5%). 2. Prepare fresh

assay buffers and reagents.

Inconsistent results between

experiments.

1. Cell Passage Number:

CCK1 receptor expression

level may vary with cell

passage number. 2. Reagent

Variability: Different batches of

reagents (e.g., serum, agonist)

can lead to variability.

1. Use cells within a defined

passage number range for all

experiments. 2. Use the same

batch of critical reagents for a

set of comparative

experiments.
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Quantitative Data Summary
Table 1: In Vitro Binding Affinity of JNJ-17156516 for CCK1 Receptors

Species Receptor pKi (± SEM)

Human CCK1 7.96 (± 0.11)

Rat CCK1 8.02 (± 0.11)

Canine CCK1 7.98 (± 0.04)

Human (Gallbladder) CCK1 8.22 (± 0.05)

Data sourced from:[1]

Table 2: In Vitro Functional Antagonism of JNJ-17156516

Assay Tissue/Cell Line Agonist pKB (± SEM)

Gallbladder

Contraction
Guinea Pig CCK-8s 8.00 (± 0.07)

Data sourced from:[1]

Table 3: In Vivo Efficacy of JNJ-17156516 in Rats

Model Endpoint Agonist/Stimulus ED50

Anesthetized Rat
Duodenal

Contractions
CCK-8s Infusion 484 nmol/kg

Data sourced from:[1]

Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (pKi) of JNJ-17156516 for the CCK1 receptor.
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Methodology:

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the

human, rat, or canine CCK1 receptor.

Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl based buffer with divalent cations).

Radioligand: Use a radiolabeled CCK1 receptor antagonist (e.g., [³H]-devazepide) at a

concentration near its Kd.

Competition Binding: Incubate the cell membranes with the radioligand and a range of

concentrations of JNJ-17156516.

Incubation: Incubate at a specified temperature (e.g., room temperature) for a sufficient time

to reach equilibrium.

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the JNJ-
17156516 concentration. Fit the data to a one-site competition model to determine the IC50,

which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay
Objective: To functionally assess the antagonist activity of JNJ-17156516 by measuring its

ability to inhibit agonist-induced intracellular calcium release.

Methodology:

Cell Culture: Plate cells expressing the CCK1 receptor in a multi-well plate.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of JNJ-
17156516 or vehicle control for a defined period.
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Agonist Stimulation: Add a pre-determined concentration of CCK-8s (typically the EC80) to

stimulate the cells.

Signal Detection: Measure the change in fluorescence intensity over time using a

fluorescence plate reader.

Data Analysis: Calculate the inhibitory effect of JNJ-17156516 on the CCK-8s-induced

calcium signal and determine the IC50.

Guinea Pig Gallbladder Contraction Assay
Objective: To determine the functional antagonist potency (pKB) of JNJ-17156516 in an

isolated tissue preparation.

Methodology:

Tissue Preparation: Isolate the gallbladder from a guinea pig and mount it in an organ bath

containing a physiological salt solution, gassed with 95% O2 / 5% CO2 and maintained at

37°C.

Contraction Measurement: Record isometric contractions using a force-displacement

transducer.

Agonist Dose-Response: Establish a cumulative concentration-response curve for the

contractile effect of CCK-8s.

Antagonist Incubation: In parallel experiments, pre-incubate the gallbladder preparations with

a fixed concentration of JNJ-17156516 for a specified time.

Shift in Dose-Response: Re-establish the CCK-8s concentration-response curve in the

presence of JNJ-17156516.

Data Analysis: A competitive antagonist will cause a parallel rightward shift in the agonist

dose-response curve. The magnitude of this shift can be used to calculate the pKB value.
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Caption: CCK1 Receptor Signaling Pathway and Blockade by JNJ-17156516.
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Caption: Experimental Workflow for Confirming CCK1R Blockade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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